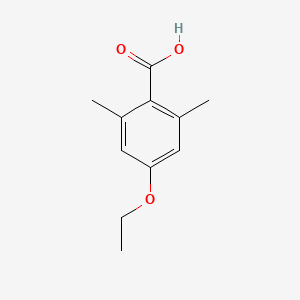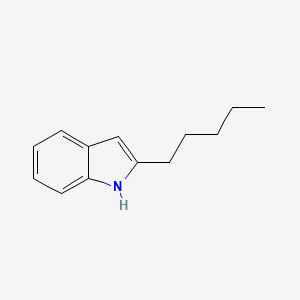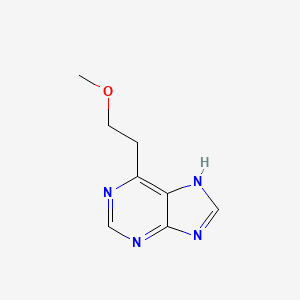
1,3,5-Tribromo-2-(difluoromethoxy)benzene
Vue d'ensemble
Description
1,3,5-Tribromo-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br3F2O and a molecular weight of 380.81 g/mol . This compound is characterized by the presence of three bromine atoms and a difluoromethoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1,3,5-Tribromo-2-(difluoromethoxy)benzene typically involves the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group. One common synthetic route includes the following steps:
Bromination: The precursor benzene compound is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethylating agent, such as difluoromethyl ether (CF2H2O), under specific reaction conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,3,5-Tribromo-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Applications De Recherche Scientifique
1,3,5-Tribromo-2-(difluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: It serves as a precursor in the development of potential therapeutic agents, particularly in the field of oncology and infectious diseases.
Mécanisme D'action
The mechanism of action of 1,3,5-Tribromo-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and difluoromethoxy group contribute to its binding affinity and specificity. The compound can modulate the activity of target proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
1,3,5-Tribromo-2-(difluoromethoxy)benzene can be compared with other halogenated benzenes, such as:
1,3,5-Tribromobenzene: Lacks the difluoromethoxy group, making it less versatile in certain chemical reactions.
1,3,5-Tribromo-2,4,6-trifluorobenzene: Contains additional fluorine atoms, which may alter its reactivity and applications.
1,3,5-Tribromo-2-methoxybenzene:
The presence of the difluoromethoxy group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1,3,5-tribromo-2-(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDRFHPQHCBMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580099 | |
| Record name | 1,3,5-Tribromo-2-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920981-13-1 | |
| Record name | 1,3,5-Tribromo-2-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3361465.png)
![3-chloro-9H-pyrido[3,4-b]indole](/img/structure/B3361473.png)









![2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione](/img/structure/B3361551.png)
